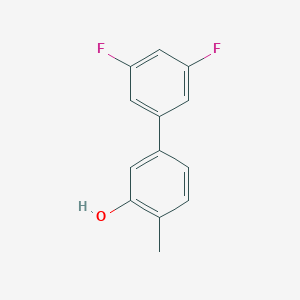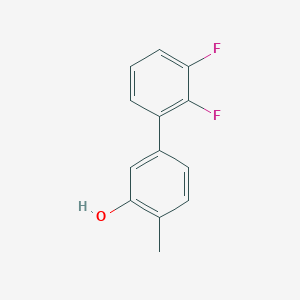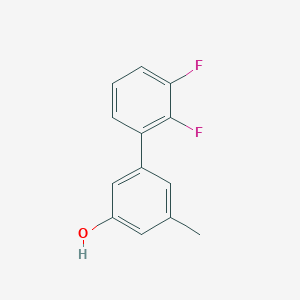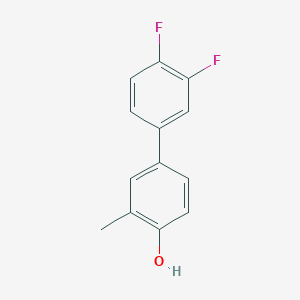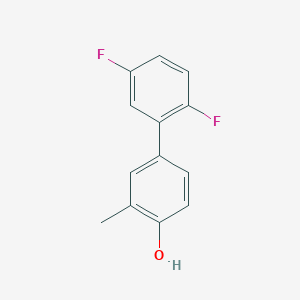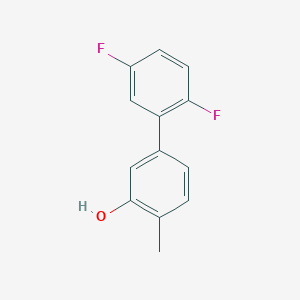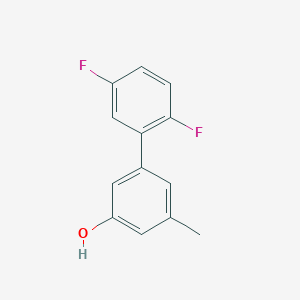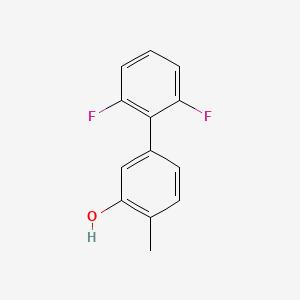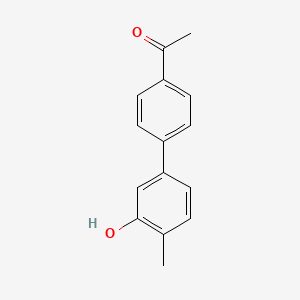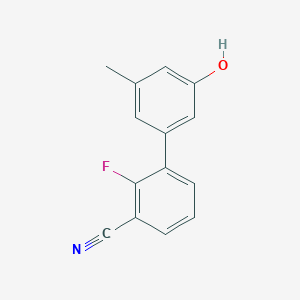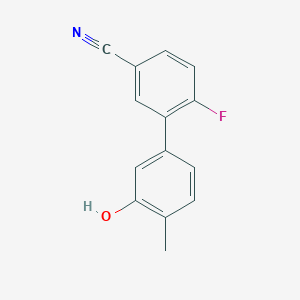
5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95% (5-CFM) is an organic compound with a wide variety of applications in scientific research. It is an aromatic compound with a molecular weight of 199.14 g/mol. 5-CFM is a colorless and odorless solid, which is soluble in water and ethanol. 5-CFM is widely used in academic and industrial research due to its unique properties and versatility.
Applications De Recherche Scientifique
5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95% has many applications in scientific research. It is commonly used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a fluorescence probe for the detection of metal ions. 5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95% is also used in the synthesis of fluoroquinolone antibiotics, as well as in the synthesis of benzoxazole derivatives. Additionally, 5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95% is used in the synthesis of organic dyes and pigments, and in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95% is not fully understood. However, it is believed to act as a nucleophile in organic synthesis reactions, and as a ligand in the synthesis of polymers. Additionally, 5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95% is believed to act as an electron-donating group in the synthesis of fluoroquinolone antibiotics, and as a fluorescence probe for the detection of metal ions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95% have not been extensively studied. However, it is believed to have a low toxicity, and to be biodegradable. Additionally, 5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95% is believed to have an inhibitory effect on the growth of certain bacteria, and to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95% in lab experiments is its versatility. It can be used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a fluorescence probe for the detection of metal ions. Additionally, 5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95% is easy to obtain, and is relatively inexpensive.
The main limitation of using 5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95% in lab experiments is its low solubility in water. Additionally, 5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95% may react with other compounds, which can lead to unwanted side reactions.
Orientations Futures
There are several potential future directions for research on 5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95%. These include further studies on its mechanism of action and biochemical and physiological effects, as well as studies on its potential applications in drug discovery and development. Additionally, further studies on its use as a fluorescence probe for the detection of metal ions, and as a reagent in organic synthesis, would be beneficial. Finally, further studies on its use as a catalyst in the synthesis of polymers, and as an antioxidant, would be beneficial.
Méthodes De Synthèse
5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95% can be synthesized through a three-step reaction. The first step involves the reaction of 5-bromo-2-fluorophenol and cyanide ion. This reaction results in the formation of 5-cyano-2-fluorophenol. The second step involves the reaction of 5-cyano-2-fluorophenol and methyl iodide. This reaction results in the formation of 5-(5-cyano-2-fluorophenyl)-3-methylphenol. The third step involves the recrystallization of the product to obtain 5-(5-Cyano-2-fluorophenyl)-3-methylphenol, 95% in 95% purity.
Propriétés
IUPAC Name |
4-fluoro-3-(3-hydroxy-5-methylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c1-9-4-11(7-12(17)5-9)13-6-10(8-16)2-3-14(13)15/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZYAQFWLQTPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=C(C=CC(=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683805 |
Source


|
| Record name | 6-Fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261890-01-0 |
Source


|
| Record name | 6-Fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

